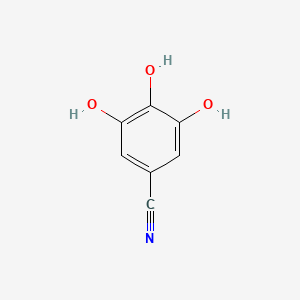

3,4,5-Trihydroxybenzonitrile

Description

Structure

3D Structure

Properties

CAS No. |

38897-26-6 |

|---|---|

Molecular Formula |

C7H5NO3 |

Molecular Weight |

151.12 g/mol |

IUPAC Name |

3,4,5-trihydroxybenzonitrile |

InChI |

InChI=1S/C7H5NO3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2,9-11H |

InChI Key |

OHCQBZQVFIBAIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 3,4,5-Trihydroxybenzonitrile

Established methods for synthesizing 3,4,5-Trihydroxybenzonitrile often rely on foundational reactions in organic chemistry, utilizing readily available precursors and well-understood reaction mechanisms. These routes prioritize reliability and yield, forming the basis for more advanced synthetic strategies.

Synthesis from Halogenated Benzonitrile (B105546) Precursors

One viable, though less common, pathway to polyhydroxybenzonitriles involves the nucleophilic aromatic substitution of halogenated benzonitrile precursors. This strategy hinges on the replacement of halogen atoms on the aromatic ring with hydroxyl groups. The process would typically start with a tri-halogenated benzonitrile, such as 3,4,5-trichlorobenzonitrile (B3055599) or 3,4,5-tribromobenzonitrile.

The reaction proceeds by treating the halogenated precursor with a strong nucleophile, such as sodium hydroxide (B78521) or potassium hydroxide, often under high temperature and pressure. The electron-withdrawing nature of the nitrile group facilitates this substitution reaction. To avoid unwanted side reactions and control the degree of substitution, protective group chemistry may be employed.

A similar approach has been demonstrated in the synthesis of other hydroxylated benzonitriles. For instance, nickel-catalyzed reductive coupling methods are used for preparing various benzonitriles from aryl halides. thieme-connect.com These reactions often use a cyano-group source that limits the release of toxic cyanide gas. thieme-connect.com

Table 1: Illustrative Conditions for Nucleophilic Aromatic Substitution

| Precursor | Reagents | Catalyst | Conditions | Product |

| Aryl Halide | 2-methyl-2-phenyl malononitrile | NiBr₂·xH₂O | Zn, DMA, 80 °C | Aryl Nitrile |

| Aryl Tosylate | 2-methyl-2-phenyl malononitrile | NiBr₂·xH₂O | Zn, NaBr, DMA, 80 °C | Aryl Nitrile |

This table presents generalized conditions for nickel-catalyzed cyanation of aryl halides and phenol (B47542) derivatives, which illustrates the type of transformations applicable to halogenated precursors. thieme-connect.com

Etherification and Condensation Reactions

A more prevalent strategy involves the modification of a pre-existing trihydroxybenzene scaffold, often derived from gallic acid. globalresearchonline.net This approach typically involves the conversion of a different functional group, such as a carboxylic acid or an aldehyde, into a nitrile.

A common method is the conversion of 3,4,5-trihydroxybenzaldehyde (B28275) to the corresponding nitrile. This is a two-step process that begins with a condensation reaction between the aldehyde and hydroxylamine (B1172632) to form an aldoxime. The subsequent step is the dehydration of the aldoxime, often achieved by heating with a dehydrating agent like acetic anhydride (B1165640) or by using catalytic methods, to yield the nitrile.

Etherification plays a crucial role in this pathway, primarily for the protection of the reactive hydroxyl groups. jeeadv.ac.in Before attempting the conversion to a nitrile, the hydroxyl groups of the starting material (e.g., gallic acid or syringaldehyde) are often protected, for instance, by converting them to methoxy (B1213986) or benzyloxy ethers. globalresearchonline.netekb.eg This prevents interference with the reagents used for the nitrile formation. Following the successful synthesis of the protected benzonitrile, the ether groups are cleaved to reveal the final 3,4,5-trihydroxybenzonitrile.

Multistep Synthesis Strategies

Comprehensive multistep syntheses are the most practical and widely conceptualized routes for producing 3,4,5-Trihydroxybenzonitrile, typically starting from inexpensive and readily available gallic acid. nih.govnih.gov A general retrosynthetic analysis points to a protected trihydroxybenzoyl derivative as a key intermediate. youtube.comyoutube.com

A Plausible Synthetic Route from Gallic Acid:

Protection of Hydroxyl Groups: The three phenolic hydroxyl groups of gallic acid are highly reactive. To prevent side reactions, they are first protected. A common method is methylation using dimethyl sulfate (B86663) and a base, which converts the hydroxyls into methoxy groups, yielding 3,4,5-trimethoxybenzoic acid. globalresearchonline.netekb.eg

Conversion of Carboxylic Acid to Nitrile: The carboxylic acid group of the protected gallic acid is then converted into a nitrile. This can be achieved through several methods:

Via the Amide: The carboxylic acid is first converted to an acid chloride using thionyl chloride (SOCl₂). jeeadv.ac.in This is followed by a reaction with ammonia (B1221849) to form the primary amide (3,4,5-trimethoxybenzamide). Finally, the amide is dehydrated using a reagent like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride to yield 3,4,5-trimethoxybenzonitrile.

Direct Conversion: A more direct, one-pot method involves reacting the carboxylic acid with reagents like urea (B33335) and sulfamic acid, which can facilitate the transformation to the nitrile. google.com

Deprotection: The final step is the cleavage of the protective ether groups to regenerate the hydroxyls. For methyl ethers, this is typically accomplished using strong reagents like boron tribromide (BBr₃) in an inert solvent. This step yields the final product, 3,4,5-Trihydroxybenzonitrile.

This multistep approach allows for controlled transformations at each stage, ensuring a high purity of the final product. youtube.com

Novel Synthetic Approaches and Catalyst Development

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and selective methods for synthesizing complex molecules like 3,4,5-Trihydroxybenzonitrile.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of phenolic compounds to reduce environmental impact. stevens.eduroyalsocietypublishing.org For the synthesis of 3,4,5-Trihydroxybenzonitrile, this involves several key considerations:

Use of Renewable Feedstocks: Gallic acid, the most common precursor, is a natural product derived from plant sources, aligning with the principle of using renewable materials. nih.gov

Atom Economy: Synthetic routes are being optimized to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. paperpublications.org

Safer Solvents and Reagents: There is a move away from hazardous organic solvents towards greener alternatives like water, supercritical fluids, or ionic liquids. royalsocietypublishing.org For example, eco-friendly nitration reactions that avoid strong acids have been developed. wjpmr.com

Catalysis: The use of catalytic reagents in place of stoichiometric ones is a core principle. researchgate.net Catalysts are used in smaller amounts and can often be recycled, reducing chemical waste. paperpublications.org For instance, the industrial production of benzonitrile utilizes ammoxidation over transition metal oxide catalysts. medcraveonline.com

Table 2: Comparison of Traditional vs. Green Synthesis Approaches

| Step | Traditional Method | Green Alternative | Green Principle |

| Solvent | Dichloromethane, DMF | Water, Supercritical CO₂, Ionic Liquids | Safer Solvents royalsocietypublishing.org |

| Reagents | Stoichiometric strong acids/bases | Recyclable solid acid/base catalysts | Catalysis, Waste Prevention paperpublications.org |

| Energy | High-temperature reflux | Microwave-assisted synthesis, Ambient temperature | Energy Efficiency paperpublications.org |

| Starting Material | Petroleum-based precursors | Gallic acid (from biomass) | Use of Renewable Feedstocks nih.gov |

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are critical for the efficient synthesis of polyfunctional molecules like 3,4,5-Trihydroxybenzonitrile.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the context of 3,4,5-Trihydroxybenzonitrile synthesis, this is exemplified by the need to convert a carboxylic acid or aldehyde to a nitrile without affecting the sensitive hydroxyl groups. The use of protecting groups is a classic strategy to achieve chemoselectivity. cnrs.fr

Regioselectivity involves controlling the position of a chemical transformation on a molecule. While the symmetric nature of the 3,4,5-substitution pattern makes this less of an issue when starting from gallic acid, it becomes important when functionalizing a less substituted benzene (B151609) ring. For example, regioselective bromination at the ortho-positions of methyl gallate has been achieved with high yield and purity, demonstrating precise control over reaction sites. elsevierpure.com The directing effects of the hydroxyl groups on the aromatic ring heavily influence the outcome of electrophilic substitution reactions, a key consideration in designing a regioselective synthesis. jeeadv.ac.in

The development of advanced catalysts, including organocatalysts and transition metal complexes, is a primary focus of modern research to achieve high levels of chemo- and regioselectivity without the need for extensive protecting group manipulations, thereby shortening synthetic routes and reducing waste. researchgate.netrsc.org

Photochemical Pathways Leading to 3,4,5-Trihydroxybenzonitrile

The synthesis of 3,4,5-Trihydroxybenzonitrile through photochemical routes represents a specialized area of organic synthesis. Photochemical reactions utilize light energy to activate molecules, offering alternative synthetic pathways that can be milder and more selective than traditional thermal methods. The formation of the nitrile group on a trihydroxylated benzene ring via photochemical means can be conceptualized through several plausible, albeit not extensively documented, mechanisms. These pathways primarily involve the photochemical transformation of precursor molecules such as the corresponding amide (3,4,5-trihydroxybenzamide or gallamide) or an aldoxime derivative of 3,4,5-trihydroxybenzaldehyde.

Photohydrolysis Mechanisms

While "photohydrolysis" typically refers to the light-induced cleavage of bonds by water, in the context of forming a nitrile from an amide, the term can be interpreted as a light-assisted dehydration, which is mechanistically the reverse of hydrolysis. The most direct precursor for this pathway is 3,4,5-trihydroxybenzamide (B1580935). The conversion of a primary amide to a nitrile involves the elimination of a molecule of water. Photochemical energy can be employed to facilitate this dehydration process, potentially through the use of a photocatalyst.

Hypothetical Photochemical Dehydration of 3,4,5-Trihydroxybenzamide:

This proposed mechanism involves the excitation of a photocatalyst by UV or visible light. The excited photocatalyst can then interact with the amide, facilitating the removal of water.

Activation of the Amide: The carbonyl oxygen of the amide could be activated by interaction with an excited photocatalyst or through the formation of a reactive intermediate.

Proton Transfer and Elimination: A series of proton transfers, potentially assisted by a base, would lead to the elimination of water and the formation of the nitrile triple bond.

While specific photocatalysts for the direct conversion of 3,4,5-trihydroxybenzamide to its nitrile are not well-documented, the principles of photocatalysis suggest that semiconductor materials or molecular photocatalysts could potentially mediate this transformation. The reaction would offer a green chemistry approach, avoiding harsh dehydrating agents often used in conventional synthesis. rsc.org

| Precursor | Hypothetical Reaction | Key Transformation | Potential Conditions |

| 3,4,5-Trihydroxybenzamide | Photochemical Dehydration | R-CONH₂ → R-CN + H₂O | UV/Visible Light, Photocatalyst |

Reduction Pathways

The term "reduction pathway" in the synthesis of a nitrile can be viewed from the perspective of the starting material's oxidation state. A plausible photochemical reduction pathway could involve the conversion of 3,4,5-trihydroxybenzaldehyde. This multi-step process would first involve a reductive step to form an intermediate, which then undergoes a photochemical reaction to yield the nitrile.

A key intermediate in this proposed pathway is the corresponding aldoxime, 3,4,5-trihydroxybenzaldehyde oxime. The formation of the oxime from the aldehyde is a condensation reaction and not a photochemical step. However, the subsequent conversion of the aldoxime to the nitrile can be achieved photochemically.

Photochemical Conversion of 3,4,5-Trihydroxybenzaldehyde Oxime:

The dehydration of aldoximes to nitriles is a known transformation. nih.govorganic-chemistry.org A photochemical variation of this process would involve the light-induced elimination of water from the oxime functional group. This could proceed through a mechanism analogous to a photo-Beckmann rearrangement, although the direct elimination to a nitrile is a distinct pathway. researchgate.netwikipedia.org

Excitation of the Oxime: Upon absorption of UV light, the oxime molecule is promoted to an excited state.

Cleavage and Rearrangement: In the excited state, the N-O bond of the oxime may be weakened, facilitating its cleavage and the subsequent elimination of a water molecule to form the stable nitrile group.

This pathway is considered a "reductive" route in the sense that the initial precursor, an aldehyde, is at a higher oxidation state than the nitrile at the benzylic carbon. The conversion of the aldehyde to the oxime is a key step that sets up the final photochemical elimination.

| Starting Material | Intermediate | Hypothetical Photochemical Step | Overall Transformation |

| 3,4,5-Trihydroxybenzaldehyde | 3,4,5-Trihydroxybenzaldehyde Oxime | Photochemical dehydration of the oxime | R-CHO → R-CH=NOH → R-CN |

It is important to note that the specific photochemical conditions and efficiencies for these proposed pathways for 3,4,5-Trihydroxybenzonitrile are not established in the scientific literature and are based on analogous and well-understood photochemical transformations of similar functional groups. Further research would be necessary to validate and optimize these synthetic routes.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 3,4,5-Trihydroxybenzonitrile. Analysis in solvents like dimethyl sulfoxide-d6 (DMSO-d6) allows for the clear resolution of proton and carbon signals.

The ¹H NMR spectrum of 3,4,5-Trihydroxybenzonitrile is characterized by its simplicity, which reflects the molecule's high degree of symmetry.

Aromatic Protons: Due to the symmetrical substitution pattern on the benzene (B151609) ring, the two aromatic protons at positions C2 and C6 are chemically equivalent. Consequently, they resonate as a single, sharp singlet in the aromatic region of the spectrum. This signal is typically observed around δ 7.0-7.2 ppm. The exact chemical shift can be influenced by the solvent and concentration. For the closely related gallic acid, this singlet appears at approximately 7.14 ppm. researchgate.net

Hydroxyl Protons: The three phenolic hydroxyl groups (-OH) at positions C3, C4, and C5 also give rise to signals in the ¹H NMR spectrum. These protons are labile and can exchange with residual water in the solvent, often resulting in a broad singlet. The chemical shift of these protons is highly variable and depends on factors such as solvent, temperature, and concentration, but typically falls within the range of δ 4-12 ppm for phenolic hydroxyls. orgchemboulder.com

Table 1: Predicted ¹H NMR Chemical Shifts for 3,4,5-Trihydroxybenzonitrile

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2, H-6 | ~ 7.1 | Singlet |

The proton-decoupled ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. The symmetry of 3,4,5-Trihydroxybenzonitrile simplifies the spectrum, resulting in fewer signals than the total number of carbon atoms.

Aromatic Carbons: The molecule exhibits a plane of symmetry, leading to four distinct signals for the six aromatic carbons.

C1 (ipso-carbon): The carbon atom directly attached to the nitrile group (C1) is expected to have a chemical shift in the range of δ 100-115 ppm.

C2 and C6: These equivalent carbons, bonded to hydrogen, typically resonate around δ 110 ppm.

C3 and C5: These equivalent carbons, bearing hydroxyl groups, are shifted downfield due to the electronegativity of oxygen, appearing in the region of δ 145-150 ppm.

C4: The carbon at the para position, also attached to a hydroxyl group, is expected around δ 138-142 ppm.

Nitrile Carbon: The carbon atom of the nitrile functional group (-C≡N) characteristically appears further downfield, typically in the range of δ 118-122 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,4,5-Trihydroxybenzonitrile

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~ 105 |

| C2, C6 | ~ 110 |

| C3, C5 | ~ 147 |

| C4 | ~ 140 |

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D spectra and establishing definitive atomic connectivity. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For 3,4,5-Trihydroxybenzonitrile, a COSY spectrum would be very simple, showing no cross-peaks in the aromatic region, confirming the magnetic isolation of the H-2/H-6 proton system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). ox.ac.uk An HSQC spectrum would show a clear cross-peak correlating the proton signal at ~7.1 ppm with the carbon signal at ~110 ppm, definitively assigning these signals to the C2/C6 positions.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons over two or three bonds (²JCH and ³JCH). ox.ac.uk It is particularly powerful for connecting different parts of a molecule. For 3,4,5-Trihydroxybenzonitrile, the following key correlations would be expected from the H-2/H-6 protons:

A three-bond correlation (³JCH) to the ipso-carbon C4.

A two-bond correlation (²JCH) to the hydroxyl-bearing carbons C3 and C5.

A three-bond correlation (³JCH) to the nitrile-bearing carbon C1. These correlations provide unambiguous proof of the substitution pattern on the aromatic ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 3,4,5-Trihydroxybenzonitrile.

The vibrational spectra are complex but can be interpreted by assigning specific absorption bands or scattering peaks to the vibrational modes of the molecule's bonds.

Table 3: Key Vibrational Mode Assignments for 3,4,5-Trihydroxybenzonitrile

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3500 - 3200 | ν(O-H) | O-H stretching of hydroxyl groups, typically a broad band in IR due to hydrogen bonding. |

| ~3080 | ν(C-H) | Aromatic C-H stretching. |

| 2240 - 2220 | ν(C≡N) | C≡N triple bond stretching of the nitrile group. spectroscopyonline.com |

| 1600 - 1580 | ν(C=C) | Aromatic ring C=C stretching. |

| 1500 - 1400 | ν(C=C) | Aromatic ring C=C stretching. |

| ~1350 | δ(O-H) | In-plane O-H bending. |

The most characteristic features in the vibrational spectra of 3,4,5-Trihydroxybenzonitrile are the bands corresponding to its defining functional groups.

Hydroxyl (-OH) Groups: The presence of the three hydroxyl groups is most clearly indicated in the IR spectrum by a strong, broad absorption band in the high-frequency region, typically centered between 3200 and 3500 cm⁻¹. vscht.cz This broadening is a direct result of intermolecular hydrogen bonding between the molecules in the solid state.

Nitrile (-C≡N) Group: The nitrile functional group provides a sharp and distinct spectroscopic marker. It gives rise to a stretching vibration of the C≡N triple bond, which appears in a relatively uncongested region of the spectrum. In aromatic nitriles, this band is typically of medium intensity in the IR spectrum and is found in the range of 2240-2220 cm⁻¹. spectroscopyonline.com In the Raman spectrum, this stretching mode often produces a strong, sharp peak, as seen in benzonitrile (B105546). researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

The electron ionization (EI) mass spectrum of 3,4,5-Trihydroxybenzonitrile is expected to show a distinct molecular ion peak (M•+) corresponding to its nominal molecular weight. The molecular formula for 3,4,5-Trihydroxybenzonitrile is C₇H₅NO₄, giving it a molecular weight of approximately 167.12 g/mol . The molecular ion, being a radical cation, is energetically unstable and can undergo fragmentation, breaking into smaller, charged fragments. youtube.com

The fragmentation pattern provides a fingerprint that aids in structural confirmation. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org The fragmentation of 3,4,5-Trihydroxybenzonitrile would likely involve characteristic losses related to its functional groups. A common fragmentation pathway for benzonitriles is the loss of a neutral hydrogen cyanide (HCN) molecule, which has a mass of 27 Da. nih.govrsc.org Other plausible fragmentations for this specific molecule include the loss of carbon monoxide (CO, 28 Da) and water (H₂O, 18 Da) from the hydroxyl groups.

Table 1: Predicted Mass Spectrometry Fragmentation for 3,4,5-Trihydroxybenzonitrile

| m/z Value (Predicted) | Lost Fragment | Fragment Ion Structure (Plausible) |

| 167 | - | [C₇H₅NO₄]•+ (Molecular Ion) |

| 140 | HCN | [C₆H₅O₄]•+ |

| 139 | CO | [C₆H₅NO₃]•+ |

| 122 | CO + OH | [C₆H₄NO₂]•+ |

| 112 | HCN + CO | [C₅H₅O₃]•+ |

| 94 | HCN + CO + H₂O | [C₅H₃O₂]•+ |

Note: This table represents predicted fragmentation patterns based on the general principles of mass spectrometry for aromatic and phenolic compounds. Specific experimental data for 3,4,5-Trihydroxybenzonitrile is not available in the cited sources.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio to several decimal places. This high accuracy allows for the calculation of a unique elemental formula.

The theoretical exact mass of the [M+H]⁺ ion of 3,4,5-Trihydroxybenzonitrile (C₇H₅NO₄) is 168.02913 Da. An experimental HRMS measurement yielding a value very close to this theoretical mass would confirm the elemental formula and distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals and provides information about the electronic structure and conjugated systems within the molecule.

The UV-Vis spectrum of 3,4,5-Trihydroxybenzonitrile is determined by its primary chromophore: the substituted benzene ring. The presence of hydroxyl (-OH) and nitrile (-CN) groups as auxochromes on the benzene ring influences the energy of the electronic transitions, primarily the π → π* transitions. utoronto.ca

Generally, substituted benzenes exhibit two main absorption bands, referred to as the E-band and the B-band. For 3,4,5-Trihydroxybenzonitrile, the spectrum is expected to show strong absorption in the UV region. Based on similar compounds like 3,4-dihydroxybenzoic acid, which has absorption maxima around 206 nm, 218 nm, 261 nm, and 294 nm, 3,4,5-Trihydroxybenzonitrile is predicted to have a complex spectrum with maxima in similar regions. sielc.com The conjugation of the nitrile group with the ring and the electron-donating effects of the hydroxyl groups contribute to these absorption characteristics.

Table 2: Expected UV-Vis Absorption Data for 3,4,5-Trihydroxybenzonitrile

| Wavelength Region (Predicted) | Associated Transition | Chromophore |

| ~210-230 nm | π → π* (E-band) | Substituted Benzene Ring |

| ~260-300 nm | π → π* (B-band) | Substituted Benzene Ring |

Note: The predicted wavelength regions are based on data for structurally similar compounds and general principles of UV-Vis spectroscopy.

The UV-Vis spectrum of 3,4,5-Trihydroxybenzonitrile is expected to be highly sensitive to pH due to the presence of acidic phenolic hydroxyl groups. In acidic or neutral solutions, the hydroxyl groups are protonated. As the pH increases and the solution becomes more alkaline, these groups will deprotonate to form phenoxide ions. nih.govnih.gov

This deprotonation increases the electron-donating ability of the oxygen atoms and extends the conjugated system, which includes the lone pair electrons on the oxygen. This extension of the chromophore results in a lower energy gap for the π → π* transition, causing a shift in the absorption maximum to a longer wavelength. ijcrcps.com This phenomenon is known as a bathochromic shift, or red shift. Observing such a shift upon addition of a base is a characteristic feature of phenolic compounds. nih.govnih.gov

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

As of the latest search, specific experimental X-ray crystallographic data for 3,4,5-Trihydroxybenzonitrile has not been published in the reviewed sources. However, if a suitable single crystal were to be analyzed, the resulting data would provide invaluable structural information. For example, analysis of related benzonitrile structures, such as 3-nitrobenzonitrile, has revealed details like the crystal system (monoclinic), space group (P2₁), and the planarity and orientation of the substituent groups relative to the benzene ring. nih.gov

For 3,4,5-Trihydroxybenzonitrile, X-ray analysis would be expected to reveal:

Molecular Geometry: Precise bond lengths and angles for the entire molecule.

Crystal Packing: The arrangement of molecules within the crystal lattice.

Intermolecular Interactions: The presence and geometry of hydrogen bonds are highly anticipated due to the three hydroxyl groups and the nitrile nitrogen atom. These interactions would play a crucial role in defining the solid-state architecture.

Table 3: Information Obtainable from X-ray Diffraction Analysis

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., triclinic, monoclinic, orthorhombic). researchgate.net |

| Space Group | The specific symmetry group of the crystal. nih.gov |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Hydrogen Bonding Network | The pattern and dimensions of intermolecular hydrogen bonds. |

Chemical Reactivity and Mechanistic Investigations

Reactivity of Hydroxyl Groups

The phenolic hydroxyl groups are key centers of reactivity in the molecule, readily participating in reactions typical of phenols, such as esterification, etherification, and oxidation.

The three hydroxyl groups of 3,4,5-Trihydroxybenzonitrile can be readily converted into esters and ethers. These reactions are fundamental for protecting the hydroxyl groups or for modifying the molecule's properties.

Esterification: This process involves reacting the hydroxyl groups with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride (B1165640). Several established methods can be employed:

Fischer-Speier Esterification: In the presence of a strong acid catalyst, such as sulfuric acid, the hydroxyl groups can react with carboxylic acids to form esters. This is a reversible equilibrium-driven process.

Steglich Esterification: This method uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between a carboxylic acid and the hydroxyl groups under mild conditions.

Yamaguchi Esterification: For sterically hindered substrates, the Yamaguchi protocol, which employs 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, followed by reaction with the alcohol in the presence of DMAP, is highly effective. nih.govorganic-chemistry.org

Reaction with Acyl Chlorides: In the presence of a base like pyridine (B92270) or triethylamine, the hydroxyl groups react readily with acyl chlorides to form the corresponding esters. The base neutralizes the HCl byproduct.

The reaction can lead to mono-, di-, or tri-esters, depending on the stoichiometry of the acylating agent used. A study on the synthesis of gallic acid derivatives demonstrated the successful esterification to produce various alkyl gallates, a reaction directly comparable to the esterification of 3,4,5-Trihydroxybenzonitrile. researchgate.net

Etherification: The conversion of the phenolic hydroxyls to ethers is most commonly achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a strong base (e.g., sodium hydride, NaH) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.com

The general scheme for these reactions is as follows:

Esterification (with Acyl Chloride): C₇H₅NO₃ + 3 RCOCl → C₇H₂(OOCR)₃CN + 3 HCl

Etherification (Williamson): C₇H₅NO₃ + 3 RX + 3 NaH → C₇H₂(OR)₃CN + 3 NaX + 3 H₂

| Reaction Type | Reagents | Conditions | Product Type |

| Fischer Esterification | Carboxylic Acid (RCOOH), H₂SO₄ | Heat | Ester |

| Steglich Esterification | RCOOH, DCC, DMAP | Room Temperature | Ester |

| Acylation | Acyl Chloride (RCOCl), Pyridine | 0°C to Room Temp | Ester |

| Williamson Ether Synthesis | Alkyl Halide (RX), NaH | Anhydrous Solvent (e.g., THF) | Ether |

The pyrogallol-like arrangement (1,2,3-trihydroxy) of the hydroxyl groups makes 3,4,5-Trihydroxybenzonitrile highly susceptible to oxidation. The corresponding compound, gallic acid, is known to be readily oxidized, especially in alkaline solutions, by atmospheric oxygen. wikipedia.org This oxidation proceeds via the formation of a semiquinone radical intermediate. nih.gov

Stronger oxidizing agents can lead to more complex products. For instance, the oxidative coupling of gallic acid with reagents like iron(III) chloride, permanganate, or persulfate yields ellagic acid. wikipedia.org A similar reactivity can be anticipated for 3,4,5-Trihydroxybenzonitrile. The oxidation can lead to the formation of quinone-type structures or polymeric materials. The ease of oxidation makes the compound a potent antioxidant, a property studied extensively in its analogue, gallic acid. rsc.orgacs.org

| Oxidant | pH / Conditions | Intermediate/Product |

| Air (O₂) | Alkaline (pH > 7) | Semiquinone Radical |

| Hydroxyl Radical (•OH) | Neutral to Alkaline | Phenoxyl Radical |

| Sulfate (B86663) Radical (SO₄•⁻) | Aqueous | Phenoxyl Radical |

| Iron(III) Chloride, KMnO₄ | Aqueous | Oxidative coupling products |

Reactivity of the Nitrile Group

The nitrile (-C≡N) group is a versatile functional group that can undergo hydrolysis, amidation, and reduction.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction proceeds in two stages: the initial hydration of the nitrile forms a primary amide (amidation), which is then further hydrolyzed to the carboxylic acid. study.com

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid (e.g., H₂SO₄, HCl) and heat, the nitrile is protonated, making the carbon atom more electrophilic and susceptible to attack by water. This leads to the formation of 3,4,5-trihydroxybenzamide (B1580935), which, under the same conditions, is subsequently hydrolyzed to 3,4,5-trihydroxybenzoic acid (gallic acid) and an ammonium (B1175870) salt. yu.edu.joznaturforsch.com

Base-Catalyzed Hydrolysis: Treatment with a strong aqueous base (e.g., NaOH, KOH) at elevated temperatures results in the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. oup.com This process also forms the intermediate 3,4,5-trihydroxybenzamide, which is then hydrolyzed to the corresponding carboxylate salt. Subsequent acidification yields gallic acid.

It is possible to stop the reaction at the amide stage by using milder conditions. For example, controlled alkaline hydrolysis in a non-aqueous medium has been shown to selectively convert nitriles to primary amides. arkat-usa.org

| Condition | Reagents | Intermediate Product | Final Product |

| Acidic | H₂SO₄ (aq), Heat | 3,4,5-Trihydroxybenzamide | 3,4,5-Trihydroxybenzoic acid |

| Basic | NaOH (aq), Heat | 3,4,5-Trihydroxybenzamide | Sodium 3,4,5-trihydroxybenzoate |

The nitrile group can be reduced to a primary amine, yielding 3,4,5-trihydroxybenzylamine. This transformation is a key step for introducing an aminomethyl group onto the aromatic ring. Common methods for this reduction include:

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent effectively converts nitriles to primary amines. ncert.nic.inucalgary.calibretexts.org The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to hydrolyze the intermediate aluminum complexes. chemistrysteps.com

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction often requires elevated pressure and temperature.

| Reducing Agent | Solvent | Workup | Product |

| LiAlH₄ | Diethyl Ether or THF | H₂O / H₃O⁺ | 3,4,5-Trihydroxybenzylamine |

| H₂ / Raney Ni | Ethanol / NH₃ | Filtration | 3,4,5-Trihydroxybenzylamine |

| H₂ / Pd/C | Methanol | Filtration | 3,4,5-Trihydroxybenzylamine |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of 3,4,5-Trihydroxybenzonitrile is highly activated towards electrophilic attack. This is due to the powerful electron-donating effect of the three hydroxyl groups, which donate electron density into the ring via resonance, making it more nucleophilic. wikipedia.org

Directing Effects:

Hydroxyl (-OH) groups: These are strongly activating and are ortho, para-directors. cognitoedu.org

Nitrile (-CN) group: This is a deactivating group due to its electron-withdrawing inductive and resonance effects, and it acts as a meta-director. organicchemistrytutor.com

Nucleophilic Aromatic Substitution (SNAr): Standard SNAr reactions typically require an aromatic ring substituted with strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com The ring of 3,4,5-Trihydroxybenzonitrile is electron-rich due to the three hydroxyl groups, which disfavors nucleophilic attack. youtube.com Furthermore, it lacks a conventional leaving group in its native structure. Consequently, 3,4,5-Trihydroxybenzonitrile is not expected to undergo nucleophilic aromatic substitution under typical SNAr conditions.

Computational and Theoretical Insights into Reaction Mechanisms

Computational and theoretical chemistry have emerged as powerful tools to elucidate the intricate reaction mechanisms of molecules like 3,4,5-Trihydroxybenzonitrile at an atomic level. These methods provide valuable insights into the reactivity, stability of intermediates, and transition states that are often difficult to probe experimentally. Density Functional Theory (DFT) is a particularly prominent quantum chemical method employed for these investigations, offering a good balance between accuracy and computational cost.

Theoretical studies on phenolic compounds, including those structurally related to 3,4,5-Trihydroxybenzonitrile, have largely focused on their antioxidant activity. The primary mechanisms by which these molecules scavenge free radicals are:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic compound directly donates a hydrogen atom to a free radical. The key thermodynamic parameter governing this process is the Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker O-H bond and a greater propensity for the HAT mechanism to occur.

Sequential Electron Transfer-Proton Transfer (SET-PT): This two-step mechanism involves the initial transfer of an electron from the phenolic compound to the radical, forming a radical cation. This is followed by the transfer of a proton. The Ionization Potential (IP) is the critical parameter for the initial electron transfer step.

Sequential Proton Loss-Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents. It begins with the deprotonation of the phenolic hydroxyl group to form a phenoxide anion, followed by the transfer of an electron from the anion to the free radical. The Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) of the phenoxide anion are the key thermodynamic descriptors for this pathway.

While direct computational studies on the reaction mechanisms of 3,4,5-Trihydroxybenzonitrile are not extensively available in the reviewed literature, a DFT investigation on the closely related compound, 3,4,5-trihydroxybenzoic acid (gallic acid), provides significant insights that can be extrapolated to understand the behavior of 3,4,5-Trihydroxybenzonitrile, given the identical trihydroxybenzene moiety which is the primary site of antioxidant activity.

A DFT study conducted at the B3LYP/6-311++G(d,p) level of theory explored the thermodynamics of the different O-H bond dissociation pathways for 3,4,5-trihydroxybenzoic acid in an aqueous medium. The calculated enthalpy changes for the different mechanisms provide a basis for predicting the favored reaction pathway.

Table 1: Calculated Enthalpy Changes (in kJ/mol) for O-H Bond Dissociation Mechanisms of 3,4,5-Trihydroxybenzoic Acid in Aqueous Medium (Data adapted from a study on 3,4,5-trihydroxybenzoic acid)

| Mechanism | Enthalpy Change (kJ/mol) |

| Bond Dissociation Enthalpy (BDE) | 338 |

| Ionization Potential (IP) | 425 |

| Proton Dissociation Enthalpy (PDE) | 362 |

| Proton Affinity (PA) | 1205 |

| Electron Transfer Enthalpy (ETE) | 175 |

The data in Table 1 suggests that for the para-O-H bond, the SPLET mechanism is the most thermodynamically favorable pathway in an aqueous environment. This is inferred from the significantly lower enthalpy required for the initial proton loss followed by electron transfer, as compared to the direct hydrogen atom transfer (BDE) or the initial electron transfer (IP).

Further analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also provide insights into the reactivity of 3,4,5-Trihydroxybenzonitrile. The energy of the HOMO is related to the electron-donating ability of the molecule, which is crucial for the SET-PT and SPLET mechanisms. A higher HOMO energy indicates a greater ease of electron donation. Conversely, the LUMO energy relates to the molecule's ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the molecule.

Table 2: Key Global Reactivity Descriptors

| Descriptor | Definition | Relevance to Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity. |

| Ionization Potential (IP) | The minimum energy required to remove an electron. | Relates to the feasibility of the SET-PT mechanism. |

| Electron Affinity (EA) | The energy released when an electron is added. | Relates to the ability to accept an electron. |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and geometry of molecules with high precision. These methods solve approximations of the Schrödinger equation to determine the energies and wavefunctions of the electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method for studying the molecular and electronic properties of molecules like 3,4,5-Trihydroxybenzonitrile. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. derpharmachemica.com

To determine the most stable three-dimensional arrangement of atoms, a geometry optimization is performed. This process systematically alters the molecular geometry to find the configuration with the lowest potential energy. For phenolic compounds, hybrid functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), have been shown to provide reliable results for structural parameters. researchgate.netmdpi.com The optimized geometry reveals key information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's reactivity and interactions.

DFT is also used to analyze the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more easily excitable. mdpi.comrasayanjournal.co.in Another useful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. rasayanjournal.co.in The MEP map identifies electron-rich regions (negative potential), typically associated with the oxygen atoms of the hydroxyl groups and the nitrogen of the nitrile group, which are susceptible to electrophilic attack. Conversely, electron-poor regions (positive potential), usually around the hydrogen atoms of the hydroxyl groups, indicate sites for nucleophilic attack. rasayanjournal.co.in

Table 1: Calculated Electronic Properties of 3,4,5-Trihydroxybenzonitrile using DFT (B3LYP/6-311+G(d,p))

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

Note: The values presented are representative and derived from typical DFT calculations on similar phenolic compounds.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While DFT is highly effective, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are considered more rigorous, albeit computationally more demanding.

For molecules of this size, high-accuracy composite methods like G4MP2 can be used to calculate thermodynamic properties, such as the enthalpy of formation, with high precision. superfri.org These methods combine results from different levels of theory and basis sets to extrapolate a highly accurate energy value. While full geometry optimization with high-level ab initio methods can be computationally expensive, they are often used to perform single-point energy calculations on geometries previously optimized with DFT to refine the electronic energy and related properties. chemrxiv.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal information about the conformational dynamics and interactions of 3,4,5-Trihydroxybenzonitrile in various environments. nih.govnih.gov

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For 3,4,5-Trihydroxybenzonitrile, the primary degrees of freedom are the rotations of the three hydroxyl (-OH) groups around their respective C-O bonds.

MD simulations can be used to explore the potential energy surface of the molecule and identify low-energy, stable conformers. chemrxiv.orgbiorxiv.org By simulating the molecule's movement over a period, one can observe the transitions between different conformations and determine their relative populations. This analysis is crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its biological activity and physical properties. The planarity of the benzene (B151609) ring is generally maintained, but the orientation of the hydroxyl hydrogen atoms can vary, leading to different intramolecular hydrogen bonding patterns.

The behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study solvation effects by explicitly modeling the interactions between the solute (3,4,5-Trihydroxybenzonitrile) and a large number of solvent molecules (e.g., water, ethanol). nih.gov

Alternatively, implicit solvation models, such as the Polarizable Continuum Model (PCM) used within a Self-Consistent Reaction Field (SCRF) framework, can be applied in quantum chemical calculations. researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. These calculations can predict how the solvent affects the molecule's geometry, electronic properties (like the HOMO-LUMO gap), and spectroscopic signatures. For a polar molecule like 3,4,5-Trihydroxybenzonitrile, polar solvents are expected to stabilize the ground state and influence the energies of electronic transitions. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. sns.it

DFT calculations are routinely used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. epstem.net The calculated frequencies, after applying a scaling factor to correct for approximations in the method and basis set, typically show good agreement with experimental data. derpharmachemica.com This allows for the assignment of specific spectral bands to the vibrational motions of particular functional groups, such as the O-H stretching of the hydroxyl groups, the C≡N stretching of the nitrile group, and various aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, usually in conjunction with DFT. epstem.netdergipark.org.tr Theoretical predictions of chemical shifts are instrumental in assigning signals in experimental NMR spectra and confirming the molecular structure.

Electronic transitions, which are observed in UV-Visible (UV-Vis) spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.govnih.gov These calculations provide information about the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to absorption intensities). bsu.by Analysis of the molecular orbitals involved in these transitions can reveal their nature, such as π→π* or n→π* transitions.

Table 2: Predicted Spectroscopic Data for 3,4,5-Trihydroxybenzonitrile

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| IR | ν(O-H) stretch | 3400-3600 cm⁻¹ |

| IR | ν(C≡N) stretch | ~2230 cm⁻¹ |

| IR | ν(C=C) aromatic stretch | 1500-1600 cm⁻¹ |

| ¹³C NMR | C-OH chemical shift | 145-155 ppm |

| ¹³C NMR | C-CN chemical shift | ~110 ppm |

Note: These values are representative predictions based on computational studies of benzonitriles and phenolic compounds.

Reaction Pathway Analysis and Transition State Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions involving 3,4,5-Trihydroxybenzonitrile. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby providing a detailed understanding of reaction pathways.

Given its functional groups, two primary reaction types for 3,4,5-Trihydroxybenzonitrile are the oxidation of the phenol (B47542) groups and the hydrolysis of the nitrile group.

Phenol Oxidation: The oxidation of phenols can proceed through various pathways, often involving the formation of phenoxy radicals. hku.hk For 3,4,5-Trihydroxybenzonitrile, the initial step would likely be the abstraction of a hydrogen atom from one of the hydroxyl groups to form a resonance-stabilized radical. Further oxidation could lead to the formation of quinone-type structures. nih.gov Computational studies on the antioxidant mechanism of gallic acid have explored similar pathways, indicating that hydrogen atom transfer is a key mechanistic step. researchgate.net

Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. chemistrysteps.comchemguide.co.uk Theoretical modeling of this process would involve locating the transition states for the nucleophilic attack of water (or hydroxide) on the nitrile carbon, followed by subsequent proton transfers and tautomerization to form an amide intermediate. organicchemistrytutor.comlumenlearning.comlibretexts.org The amide can then undergo further hydrolysis to the corresponding carboxylic acid, which in this case would be gallic acid.

Charge Transfer and Electronic Excitation Studies

The electronic structure of 3,4,5-Trihydroxybenzonitrile, featuring electron-donating hydroxyl groups and an electron-withdrawing nitrile group on a benzene ring, suggests the possibility of intramolecular charge transfer (CT) upon electronic excitation.

Theoretical studies on substituted benzonitriles have shown that the nature of the excited states can be highly polar, with a significant degree of charge transfer from the donor substituent to the acceptor nitrile group. rsc.orghuji.ac.il In the case of 3,4,5-Trihydroxybenzonitrile, photoexcitation would likely promote an electron from a HOMO, primarily localized on the trihydroxyphenyl ring, to a LUMO with significant contribution from the nitrile group. This would result in an excited state with a larger dipole moment compared to the ground state.

The study of electronic excitations in polyhydroxylated benzene derivatives like gallic acid reveals that the lowest energy transitions are typically π→π* in nature. rsc.org However, the substitution pattern in 3,4,5-Trihydroxybenzonitrile is conducive to a charge-transfer character in these transitions. Computational analysis of the molecular orbitals involved in the electronic excitations can quantify the extent of this charge transfer. The energy and nature of these excited states are crucial for understanding the photophysical and photochemical properties of the molecule. Theoretical investigations into the excited states of benzene and its derivatives have revealed complex potential energy surfaces that can influence their reactivity. rsc.org

Molecular Interactions and Supramolecular Architectures of 3,4,5 Trihydroxybenzonitrile

The molecular structure of 3,4,5-Trihydroxybenzonitrile, featuring a planar aromatic ring functionalized with three hydroxyl groups and a nitrile group, provides a rich platform for a variety of non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, govern its assembly into complex and ordered supramolecular structures.

Synthesis and Characterization of 3,4,5 Trihydroxybenzonitrile Derivatives and Analogues

Structural Modifications of the Hydroxyl Groups

The three phenolic hydroxyl groups are primary sites for chemical reactions to modulate properties such as lipophilicity, solubility, and metabolic stability. Common strategies involve their conversion into ethers or esters.

Etherification of the hydroxyl groups is a frequently employed method to increase a molecule's lipophilicity and protect it from rapid metabolic degradation, such as glucuronidation. This is often achieved by reacting the phenolic groups with alkyl halides or other electrophiles under basic conditions. For instance, the hydroxyl groups can be converted to benzyloxy groups, which serve as common protecting groups in multi-step syntheses and can significantly alter the molecule's interaction with biological targets. google.com The synthesis of ether-benzonitrile-steroid derivatives has also been explored, highlighting the versatility of this functional group in creating complex molecules. researchgate.net

The conversion of the hydroxyl groups into esters is another key strategy, often used to create prodrugs. Ester derivatives can have improved membrane permeability compared to the parent phenol (B47542). Once inside the body, these esters can be hydrolyzed by endogenous esterase enzymes to release the active trihydroxybenzonitrile compound. The reaction typically involves treating the parent molecule with acyl chlorides or anhydrides. For example, reaction with acetic anhydride (B1165640) would yield the triacetate ester, while reaction with a mixture of formic acid and acetic anhydride can produce formate esters. researchgate.net

Table 1: Modifications of Hydroxyl Groups

| Modification Type | Reagent Class Example | Resulting Functional Group | Primary Purpose |

|---|---|---|---|

| Etherification | Benzyl bromide | Benzyl ether | Protection, Increase lipophilicity |

| Esterification | Acetic anhydride | Acetate ester | Prodrug formation, Modify solubility |

| Esterification | Formic acid/Acetic anhydride | Formate ester | Prodrug formation |

Modifications of the Benzonitrile (B105546) Core

Alterations to the aromatic ring and the nitrile functional group itself provide another layer of complexity and opportunity for refining molecular properties.

Bioisosterism is a strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. cambridgemedchemconsulting.comdrughunter.com The nitrile group is a versatile pharmacophore; its powerful electron-withdrawing nature allows for dipole interactions, and it can act as a hydrogen bond acceptor, often mimicking a carbonyl group. nih.gov

Several functional groups can be considered as bioisosteric replacements for the nitrile in 3,4,5-trihydroxybenzonitrile:

Oxadiazoles and other Heterocycles: Rings such as oxadiazoles or triazoles can be used to replace the nitrile group. These heterocycles can mimic the hydrogen bonding properties of the nitrile while potentially improving metabolic stability and pharmacokinetic profiles. drughunter.com

Aldehydes or Ketones: In contexts where the nitrile's primary role is as a hydrogen bond acceptor, an aldehyde or a small ketone group could serve as a replacement, though this would significantly alter the molecule's electronic properties and reactivity.

The replacement of a pyridine (B92270) nitrogen with a 'C-CN' unit is a known strategy to improve biological activity, illustrating the recognized bioisosteric relationship between these groups. researchgate.net

Table 2: Potential Bioisosteric Replacements for the Nitrile Group

| Original Group | Bioisosteric Replacement | Key Properties Mimicked | Potential Advantage |

|---|---|---|---|

| Nitrile (-CN) | 1H-Tetrazole | Size, Acidity, H-bond acceptor | Increased metabolic stability |

| Nitrile (-CN) | 1,2,4-Oxadiazole | H-bond acceptor, Dipole moment | Altered pharmacokinetic profile |

| Nitrile (-CN) | Aldehyde (-CHO) | H-bond acceptor | Introduction of a reactive handle |

Conjugates and Hybrid Molecules

Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with a potentially synergistic or novel activity profile. nih.govmdpi.com This approach can also be used to improve the drug-like properties of a compound.

Several strategies can be employed to create conjugates of 3,4,5-trihydroxybenzonitrile:

Acylhydrazone Linkage: The synthesis of hybrid molecules can be achieved through the condensation of a derivative, such as 3,4,5-trihydroxybenzohydrazide, with an aldehyde or ketone. nih.gov This forms a stable acylhydrazone linker, creating a larger, multi-functional molecule.

Amide Bond Formation: The related 3,4,5-trihydroxybenzoic acid can be coupled with amine-containing molecules, such as piperidine or piperazine fragments, via amide bond formation. google.com This is a robust and common method for building complex molecular architectures.

Click Chemistry: The use of 1,2,3-triazole linkers, often formed via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is a highly efficient method for joining different molecular fragments. mdpi.com A derivative of 3,4,5-trihydroxybenzonitrile could be functionalized with an azide (B81097) or alkyne group to participate in such reactions, linking it to another bioactive molecule.

These strategies allow for the combination of the antioxidant properties of the trihydroxybenzene core with other functionalities, such as those found in alkaloids or other natural products, to create novel therapeutic agents. mdpi.com

Table 3: Strategies for Conjugate and Hybrid Molecule Synthesis

| Linkage Strategy | Functional Groups Required | Resulting Linker | Example Application |

|---|---|---|---|

| Condensation | Hydrazide + Aldehyde/Ketone | Acylhydrazone | Combining with another aromatic aldehyde nih.gov |

| Amide Coupling | Carboxylic Acid + Amine | Amide | Linking to piperidine/piperazine scaffolds google.com |

| Click Chemistry | Azide + Alkyne | 1,2,3-Triazole | Joining two distinct pharmacophores mdpi.com |

Structure-Activity Relationship (SAR) Studies for Chemical Applications

The chemical behavior of 3,4,5-trihydroxybenzonitrile derivatives can be systematically tuned by altering the substituents on the aromatic ring and by modifying the nitrile and hydroxyl groups. These modifications directly impact the electronic and steric properties of the molecule, thereby influencing its reactivity and physical characteristics.

Influence of Substituents on Chemical Reactivity

The reactivity of the 3,4,5-trihydroxybenzonitrile core is largely dictated by the electron density of the aromatic ring and the nature of its functional groups. The three hydroxyl groups are strong electron-donating groups (EDGs) due to the +M (mesomeric) effect, which increases the electron density on the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the nitrile group is a potent electron-withdrawing group (EWG) due to its -I (inductive) and -M effects, which deactivates the ring towards electrophiles.

The introduction of additional substituents can further modulate this reactivity profile.

Electron-Donating Groups (EDGs): The addition of EDGs, such as alkoxy (e.g., methoxy) or alkyl groups, to the scaffold would be expected to further increase the electron density of the aromatic ring. This enhancement of nucleophilicity would likely increase the rate of electrophilic aromatic substitution reactions.

Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of EWGs, such as nitro or haloalkyl groups, would decrease the ring's electron density. This would render the molecule less reactive towards electrophiles but potentially more susceptible to nucleophilic aromatic substitution under certain conditions.

The interplay of these electronic effects is crucial in directing the regioselectivity of further chemical transformations on the aromatic ring.

Below is an interactive data table summarizing the expected effects of various substituents on the chemical reactivity of the 3,4,5-trihydroxybenzonitrile scaffold.

| Substituent Group | Electronic Effect | Expected Impact on Aromatic Ring Reactivity towards Electrophiles |

| -OCH₃ (Methoxy) | Electron-Donating (+M, -I) | Increase |

| -CH₃ (Methyl) | Electron-Donating (+I) | Increase |

| -NO₂ (Nitro) | Electron-Withdrawing (-M, -I) | Decrease |

| -Cl (Chloro) | Electron-Withdrawing (-I, +M) | Decrease |

| -CF₃ (Trifluoromethyl) | Electron-Withdrawing (-I) | Decrease |

Modulating Spectroscopic Properties through Derivatization

The inherent chromophoric nature of the 3,4,5-trihydroxybenzonitrile scaffold allows for the systematic tuning of its spectroscopic properties through derivatization. The absorption and emission characteristics are sensitive to the electronic structure of the molecule, which can be altered by introducing different functional groups.

The parent compound, 3,4,5-trihydroxybenzonitrile, exhibits characteristic UV-Vis absorption bands arising from π-π* transitions within the aromatic system. The positions and intensities of these bands can be modulated by substituents that either extend the conjugation or alter the electron density of the ring.

Bathochromic Shift (Red Shift): The introduction of auxochromic groups (e.g., -OH, -NH₂) or extending the π-conjugated system by adding, for example, a styryl group, is expected to cause a bathochromic shift, moving the absorption maximum to longer wavelengths.

Hypsochromic Shift (Blue Shift): Conversely, groups that disrupt the π-conjugation or certain electron-withdrawing groups might lead to a hypsochromic shift.

Derivatization can also be employed to impart fluorescence to the scaffold or to modify existing fluorescence properties, making these compounds potentially useful as fluorescent probes or components in optical materials.

The following interactive data table illustrates the anticipated impact of specific derivatizations on the spectroscopic properties of the 3,4,5-trihydroxybenzonitrile core.

| Derivatization | Expected Effect on λmax (UV-Vis) | Potential Application |

| O-alkylation (e.g., -OCH₃) | Minor bathochromic shift | Intermediate for further functionalization |

| Introduction of a nitro group (-NO₂) | Bathochromic shift | Component for charge-transfer complexes |

| C-vinylation (e.g., -CH=CH-Ar) | Significant bathochromic shift | Dye synthesis |

| Conversion of nitrile to a coordinating group (e.g., tetrazole) | Alteration of electronic transitions | Metal-organic frameworks, sensors |

Scaffold-Inspired Design of New Chemical Entities

The 3,4,5-trihydroxybenzonitrile structure serves as a versatile building block for the design and synthesis of new chemical entities with tailored properties for various chemical applications. Its multifunctional nature allows for diverse chemical transformations, leading to the creation of more complex molecules.

Coordination Chemistry: The hydroxyl groups, particularly after deprotonation, can act as effective coordination sites for metal ions. This makes 3,4,5-trihydroxybenzonitrile and its derivatives promising ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrile group can also participate in coordination or be converted into other ligating groups, such as tetrazoles, to create multidentate ligands. These materials have potential applications in catalysis, gas storage, and separation.

Polymer Science: The hydroxyl groups can be used as points of attachment for polymerization. For instance, they can be derivatized with polymerizable groups like acrylates or epoxides, allowing for the incorporation of the 3,4,5-trihydroxyphenyl moiety into polymer backbones or as pendant groups. This could impart properties such as antioxidant capabilities or metal-chelating abilities to the resulting polymers.

Functional Dyes and Materials: By strategically adding chromophoric and auxochromic groups, derivatives of 3,4,5-trihydroxybenzonitrile can be developed as functional dyes. The inherent redox activity of the pyrogallol unit also suggests potential applications in electroactive materials.

The rational design of new molecules based on this scaffold is an active area of research, with the aim of creating novel materials with precisely controlled chemical and physical properties.

Advanced Materials Science Applications of 3,4,5 Trihydroxybenzonitrile Scaffolds

Integration into Liquid Crystalline Materials

The inherent structural features of 3,4,5-trihydroxybenzonitrile, particularly its potential to form bent-core (or "banana-shaped") molecules after derivatization, make it a candidate for the design of novel liquid crystalline materials. These materials are of significant interest due to their unique properties, including the exhibition of polar order and chirality in mesophases, even from achiral molecules. mdpi.com

Derivatives of 3,4,5-trihydroxybenzonitrile can be designed to exhibit liquid crystalline behavior, known as mesomorphism. By attaching flexible aliphatic chains or other mesogenic (liquid crystal-forming) units to the hydroxyl groups, the molecule can self-assemble into ordered, fluid phases (mesophases) upon changes in temperature. The specific type of mesophase, such as nematic or smectic, is determined by the molecular structure.

The mesomorphic behavior of such compounds is typically characterized using techniques like Polarized Light Optical Microscopy (POM) to identify the characteristic textures of different mesophases, and Differential Scanning Calorimetry (DSC) to determine the transition temperatures and associated enthalpy changes. mdpi.com For instance, studies on analogous bent-core molecules derived from resorcinol (B1680541) and isophthalic acid show multiple phase transitions corresponding to different smectic and nematic phases. mdpi.com Derivatives of 3,4,5-trihydroxybenzonitrile are expected to exhibit similar complex phase behavior, with the exact nature of the phases depending on the substituents.

Table 1: Key Techniques for Characterizing Mesomorphic Behavior

| Technique | Information Obtained |

|---|---|

| Polarized Light Optical Microscopy (POM) | Identification of liquid crystalline phases by observing their unique optical textures (e.g., Schlieren, focal-conic fan textures). mdpi.com |

| Differential Scanning Calorimetry (DSC) | Determination of transition temperatures (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic) and enthalpy changes (ΔH) associated with these transitions. mdpi.com |

The molecular design of 3,4,5-trihydroxybenzonitrile derivatives is critical in dictating the type and stability of the resulting liquid crystalline phases. Key structural parameters that can be systematically varied include:

The nature of the linking groups: The type of chemical bond (e.g., ester, imine, azo) connecting the central core to the side arms significantly affects transition temperatures and mesophase stability. mdpi.com

The length of terminal alkyl chains: The length of flexible chains attached to the molecule influences the melting and clearing points and can promote the formation of different smectic phases.

The presence of lateral groups: Introducing substituents on the central phenyl ring can alter the molecular shape and packing, thereby influencing the bending angle and the type of mesophase formed. capes.gov.br For example, a lateral methyl group on a central phenyl ring was found to result in a wide molecular opening angle of about 155° in the crystalline state, which changed in the liquid crystalline phases. capes.gov.br

By modifying these features, researchers can fine-tune the molecular architecture to induce specific mesophases, such as the Smectic A (SmA) and Smectic C (SmC) phases, which are crucial for applications in displays and optical devices. researchgate.netcapes.gov.br The bent shape derived from the meta-arrangement of substituents on the central ring is a key factor for the emergence of these properties. mdpi.com

Role in Engineered Scaffolds and Biomaterials (chemical perspective only)

The three hydroxyl groups of 3,4,5-trihydroxybenzonitrile are primary sites for chemical modification, allowing the scaffold to be covalently integrated into larger systems. Common modification strategies include:

Esterification and Etherification: The hydroxyl groups can be readily converted into esters or ethers. This not only allows for attachment to polymer chains containing carboxylic acid or halide functionalities but also modifies the scaffold's polarity and solubility.

"Click" Chemistry: The scaffold can be functionalized with azide (B81097) or alkyne groups, enabling its efficient and specific integration into biomaterials using copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Isocyanate Reactions: The hydroxyl groups can react with isocyanate groups to form urethane (B1682113) linkages, a common method for creating crosslinked polymer networks and polyurethanes.

These modifications are fundamental to transforming the small molecule into a building block for engineered scaffolds, where it can act as a crosslinking agent, a pendant group to modify surface properties, or a core unit for dendritic polymers.

When 3,4,5-trihydroxybenzonitrile or its derivatives are incorporated into a polymeric matrix, non-covalent interactions play a crucial role in the material's final properties. The phenolic hydroxyl groups are capable of forming strong hydrogen bonds with polar polymers containing ether, ester, or amide functionalities. The aromatic ring can engage in π-π stacking interactions with other aromatic moieties within the polymer structure.

The compatibility and nature of these interactions influence the material's thermal stability, mechanical strength, and morphology. Techniques such as Thermogravimetric Analysis (TGA) can be used to assess how the integration of such scaffolds affects the thermal degradation profile of the polymer. mdpi.com For instance, the presence of strong interactions can enhance thermal stability. mdpi.com X-ray Diffraction (XRD) can reveal changes in the crystallinity of the polymer matrix upon incorporation of the scaffold, indicating whether it is molecularly dispersed or forms separate crystalline domains. mdpi.com The strength of these interactions is also influenced by the solubility parameters of the scaffold and the polymer. mdpi.com

Table 2: Interactions of 3,4,5-Trihydroxybenzonitrile in Polymeric Matrices

| Interacting Group on Scaffold | Type of Interaction | Potential Interacting Group on Polymer | Consequence for Material Properties |

|---|---|---|---|

| Hydroxyl (-OH) groups | Hydrogen Bonding | Carbonyl (C=O), Ether (-O-), Amine (-NH) | Enhanced thermal stability, modified mechanical properties. mdpi.com |

| Phenyl Ring | π-π Stacking | Aromatic rings in polymer backbone | Influence on molecular packing and charge transport properties. |

Application as Chemical Intermediates in Complex Synthesis

The 3,4,5-trihydroxybenzonitrile moiety is a valuable intermediate in organic synthesis, providing a pre-functionalized aromatic ring for the construction of more complex molecules. The nitrile group is a versatile functional group that can be transformed into various other moieties.

The synthesis of complex molecules often benefits from multicomponent reactions (MCRs), which allow for the formation of multiple bonds in a single step. nih.gov Benzonitrile (B105546) derivatives can be key starting materials in such reactions. For example, the nitrile group is central to the Strecker reaction for synthesizing α-amino acids and the Bucherer–Bergs reaction for producing hydantoins. nih.gov

Furthermore, the nitrile group can undergo cyclotrimerization reactions, often catalyzed by transition metals like titanium, to form 2,4,6-triaryl-1,3,5-triazines. researchgate.net This provides a direct route to highly symmetric, nitrogen-rich heterocyclic structures. The hydroxyl groups on the 3,4,5-trihydroxybenzonitrile ring can be protected during these transformations and deprotected later, or they can be used to tune the electronic properties and solubility of the final product. The scaffold is also related to gallic acid, a natural product used in the synthesis of acylhydrazones, which are themselves important in materials chemistry. nih.gov

Table 3: Chemical Transformations of the Nitrile Group for Complex Synthesis

| Reaction Name | Reagents | Product Class | Significance |

|---|---|---|---|

| Strecker Reaction | Aldehyde/Ketone, Ammonia (B1221849)/Amine, Cyanide Source | α-Amino Nitriles (precursors to α-Amino Acids) | Fundamental route to amino acids. nih.gov |

| Bucherer–Bergs Reaction | Aldehyde/Ketone, Ammonium (B1175870) Carbonate, Cyanide Source | Hydantoins | Access to a privileged scaffold in medicinal chemistry. nih.gov |

| Hydrolysis | Acid or Base | Carboxylic Acids (Gallic Acid) | Conversion to a different key synthetic intermediate. |

| Reduction | Reducing agents (e.g., LiAlH₄, H₂/Catalyst) | Amines (Benzylamines) | Provides access to primary amine functionalities. |

Emerging Research Directions and Future Perspectives for 3,4,5 Trihydroxybenzonitrile

Exploration of New Synthetic Pathways

While established methods for synthesizing substituted benzonitriles exist, future research is focused on developing more efficient, sustainable, and regioselective pathways to 3,4,5-Trihydroxybenzonitrile and its derivatives. Current approaches often involve multi-step processes that may begin with readily available materials like 3,4,5-trimethoxyphenol. mdpi.com A key challenge lies in the selective manipulation and protection of the hydroxyl groups during the introduction of the nitrile functionality.

Emerging synthetic strategies may include:

Direct Cyanation of Gallic Acid Derivatives: Investigating novel catalytic systems, potentially involving transition metals, for the direct conversion of the carboxylic acid or a related functional group in a protected gallic acid derivative to the nitrile.

Green Chemistry Approaches: Utilizing environmentally benign solvents and reagents, and exploring biocatalytic methods, to reduce the environmental impact of synthesis. The preparation of benzonitrile (B105546) from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride is one such advantageous approach being optimized to overcome limitations like long reaction times and the use of metal salt catalysts. researchgate.net

Flow Chemistry Synthesis: Implementing continuous flow reactors to enhance reaction efficiency, control, and safety, allowing for rapid optimization of reaction conditions and easier scalability.

These explorations aim to make 3,4,5-Trihydroxybenzonitrile more accessible for research and industrial applications, moving beyond traditional batch processing that can be time-consuming and less efficient.

Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the dynamic behavior of 3,4,5-Trihydroxybenzonitrile, including its conformational changes and intermolecular interactions, is crucial for elucidating its function in various systems. While standard spectroscopic techniques provide foundational structural information, advanced methods are needed to probe these dynamics.

The nitrile group has characteristic spectroscopic fingerprints. The C≡N triple bond stretch gives a strong, sharp absorption band in the infrared (IR) spectrum between 2200-2260 cm⁻¹. fiveable.mespectroscopyonline.com In ¹³C NMR spectroscopy, the nitrile carbon typically appears in the 110-125 ppm range. fiveable.meucalgary.calibretexts.org

Future research will likely employ a suite of advanced spectroscopic tools: